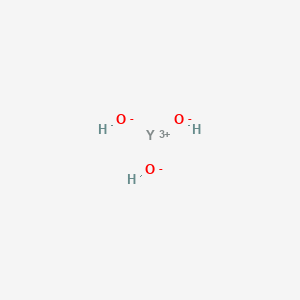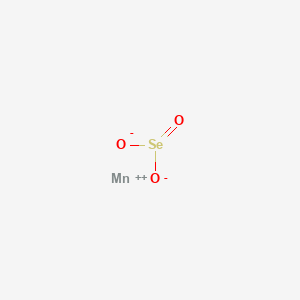
Yttrium trihydroxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Yttrium trihydroxide (Y(OH)3) is a rare earth metal hydroxide that has gained attention in recent years due to its unique properties and potential applications in various fields. It is a white, odorless, and insoluble powder that is synthesized through different methods.
科学的研究の応用
Optoelectronic and Solar Energy Applications
Yttrium trihydroxide, particularly in its thin film form, has been explored for its potential in optoelectronic and solar energy applications. Studies have shown that yttrium hydride films can switch their electronic state due to hydrogen-induced changes, transitioning from metallic yttrium and yttrium dihydride to the transparent semiconductor material yttrium trihydride. This switchable property is significant for applications in solar cells and other optoelectronic devices (Mongstad et al., 2014).
Medical Imaging and Therapy
Yttrium-based materials, including this compound, find use in medical lasers and biomedical implants. The versatility of yttrium isotopes extends to radiopharmaceuticals and positron emission tomography (PET) imaging. Yttrium's unique properties are also being investigated in the field of hyperpolarized magnetic resonance imaging (MRI) (Tickner et al., 2020).
Recovery and Recycling
Recovering yttrium oxide from waste materials, including this compound, is crucial due to its applications in fluorescent lamps, production of electrodes, electronic filters, lasers, and superconductors. Techniques for selective recovery and recycling of yttrium compounds from secondary sources like red mud and ceramic industry coatings are being developed (Stopić et al., 2018).
Thin Film Technology
The synthesis of yttrium oxide thin films, which include this compound, has been demonstrated using supercritical carbon dioxide. This process contributes to advancements in thin film technology, useful in various scientific and industrial applications (Gougousi & Chen, 2008).
Hydrogen Storage and Energy Conversion
Studies have investigated this compound for its role in hydrogen storage and energy conversion. Yttrium's ability to trap hydrogen in lithium for applications in fusion reactors and other energy-related technologies has been a subject of research (Yagi et al., 2011).
Superconductivity Research
Yttrium, including its hydride forms like this compound, has been studied for its superconducting properties under various conditions. This research contributes to the understanding of superconductivity in elemental metals (Hamlin et al., 2006).
Safety and Hazards
将来の方向性
Yttrium-based materials are used in medical lasers and biomedical implants . The naturally abundant isotope 89 Y is proving to be suitable for nuclear magnetic resonance investigations, where initial reports in the emerging field of hyperpolarized magnetic resonance imaging (MRI) are promising . This suggests potential future directions in medical imaging and therapy.
作用機序
Target of Action
Yttrium trihydroxide, also known as Yttrium hydroxide, is an inorganic compound and an alkali with the chemical formula Y(OH)3 . It has been found to interact with biomolecules, particularly proteins and dna .
Mode of Action
This compound can interact with its targets through its Y3+ ions. These ions have a great affinity to many metal-sites of bio-macromolecules, and may thereby disturb the functions of metal-biomolecules complexes . For instance, Y3+ ions could interact preferably with solvent-exposed negatively charged side chains (Asp, Glu) on the protein surface, and thereby modulate the surface charge distribution .
Biochemical Pathways
It has been found that this compound can affect calcium concentrations in liver, spleen, and lungs .
Pharmacokinetics
It has been found that most of the yttrium administered was distributed into liver, bone, and spleen . Yttrium disappeared from the blood within 1 day but was retained in the organs for a long time .
Result of Action
It has been found that this compound can cause acute hepatic injury and transient increase of plasma calcium . It has also been found to affect the distribution of calcium in various organs .
生化学分析
Cellular Effects
Yttrium compounds, including Yttrium Trihydroxide, have been shown to have effects on various types of cells. For instance, Yttrium compounds have been found to induce oxidative stress and cellular damage in peripheral blood . Additionally, Yttrium Oxide nanoparticles have shown cytotoxic effects against certain cancer cells
Molecular Mechanism
While it is known that this compound can react with acids
Temporal Effects in Laboratory Settings
One study has shown that hydrogen does not redistribute significantly below temperatures of 800°C in yttrium hydride
Dosage Effects in Animal Models
Studies on other Yttrium compounds have shown that high doses can induce oxidative stress and cellular damage
Metabolic Pathways
While Yttrium is not an essential element for organisms and its bioavailability is very low
Subcellular Localization
One study has shown that colloidal yttrium-containing material was taken up by phagocytic cells in the liver and spleen
特性
| { "Design of the Synthesis Pathway": "The synthesis of Yttrium trihydroxide can be achieved through a precipitation reaction between a solution of yttrium salt and a base.", "Starting Materials": [ "Yttrium salt (such as yttrium nitrate or yttrium chloride)", "Base (such as sodium hydroxide or ammonium hydroxide)", "Water" ], "Reaction": [ "Dissolve the yttrium salt in water to form a clear solution.", "Add the base to the yttrium salt solution slowly with stirring until the pH reaches 9-10.", "Continue stirring the solution for 1-2 hours.", "Filter the resulting precipitate and wash it with distilled water.", "Dry the precipitate at 60-80°C for several hours to obtain Yttrium trihydroxide powder." ] } | |
| 16469-22-0 | |
分子式 |
H6O3Y |
分子量 |
142.952 g/mol |
IUPAC名 |
yttrium;trihydrate |
InChI |
InChI=1S/3H2O.Y/h3*1H2; |
InChIキー |
GFDKELMFCRQUSG-UHFFFAOYSA-N |
SMILES |
[OH-].[OH-].[OH-].[Y+3] |
正規SMILES |
O.O.O.[Y] |
| 16469-22-0 | |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![Benzo[b]thiophene, 5,5'-dithiodi-](/img/structure/B100217.png)
